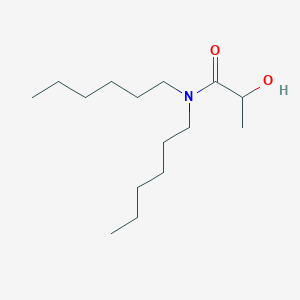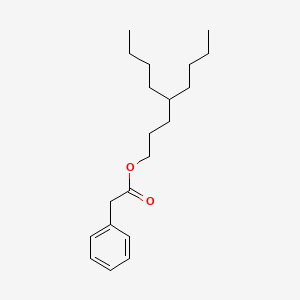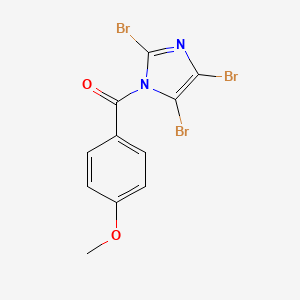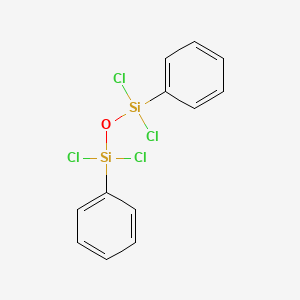
Disiloxane, 1,1,3,3-tetrachloro-1,3-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disiloxane, 1,1,3,3-tetrachloro-1,3-diphenyl-, also known as 1,1,3,3-tetrachloro-1,3-diphenyl disiloxane, is a chemical compound with the molecular formula C12H10Cl4OSi2 and a molecular weight of 368.19 g/mol . This compound is characterized by the presence of two silicon atoms bonded to oxygen and chlorine atoms, as well as phenyl groups. It is used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1,1,3,3-tetrachloro-1,3-diphenyl disiloxane typically involves the reaction of phenyltrichlorosilane with water under controlled conditions . The reaction proceeds as follows:
2PhSiCl3+H2O→Ph2Si2Cl4O+2HCl
In this reaction, phenyltrichlorosilane (PhSiCl3) reacts with water to form 1,1,3,3-tetrachloro-1,3-diphenyl disiloxane and hydrochloric acid. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.
Chemical Reactions Analysis
1,1,3,3-tetrachloro-1,3-diphenyl disiloxane undergoes various chemical reactions, including substitution and hydrolysis. Common reagents used in these reactions include water, alcohols, and amines. For example, hydrolysis of this compound with water produces silanols and hydrochloric acid:
Ph2Si2Cl4O+4H2O→Ph2Si2(OH)4O+4HCl
In substitution reactions, the chlorine atoms can be replaced by other groups such as alkoxy or amino groups, leading to the formation of various derivatives.
Scientific Research Applications
1,1,3,3-tetrachloro-1,3-diphenyl disiloxane is used in a wide range of scientific research applications. In chemistry, it serves as a precursor for the synthesis of other organosilicon compounds and siloxane polymers . In biology and medicine, it is used in the development of silicone-based materials for medical devices and implants due to its biocompatibility and stability . Additionally, it finds applications in the electronics industry for the production of silicone resins and coatings .
Mechanism of Action
The mechanism of action of 1,1,3,3-tetrachloro-1,3-diphenyl disiloxane involves its ability to undergo hydrolysis and substitution reactions. The silicon-oxygen-silicon (Si-O-Si) backbone provides stability and flexibility, allowing the compound to form various derivatives with different functional groups. These derivatives can interact with biological molecules and materials, leading to their widespread use in medical and industrial applications .
Comparison with Similar Compounds
1,1,3,3-tetrachloro-1,3-diphenyl disiloxane can be compared with other similar compounds such as 1,1,3,3-tetramethyl disiloxane and 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane . While these compounds share a similar disiloxane backbone, they differ in their substituents and chemical properties. For example, 1,1,3,3-tetramethyl disiloxane is used as a reducing agent and in hydrosilylation reactions , whereas 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane is used as a silylating reagent for the protection of hydroxyl groups . The unique combination of phenyl and chlorine substituents in 1,1,3,3-tetrachloro-1,3-diphenyl disiloxane provides distinct chemical reactivity and applications.
Properties
CAS No. |
6838-45-5 |
|---|---|
Molecular Formula |
C12H10Cl4OSi2 |
Molecular Weight |
368.2 g/mol |
IUPAC Name |
dichloro-[dichloro(phenyl)silyl]oxy-phenylsilane |
InChI |
InChI=1S/C12H10Cl4OSi2/c13-18(14,11-7-3-1-4-8-11)17-19(15,16)12-9-5-2-6-10-12/h1-10H |
InChI Key |
RLMDOMGMIRVGQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](O[Si](C2=CC=CC=C2)(Cl)Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


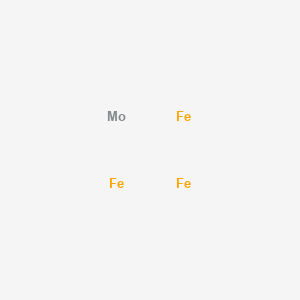
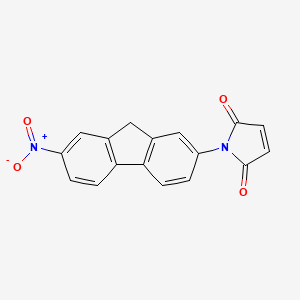
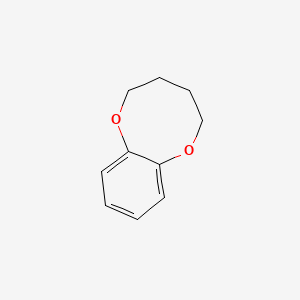
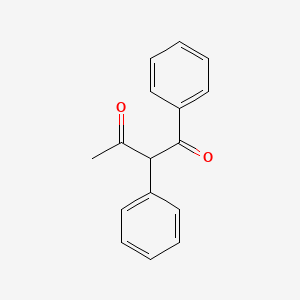
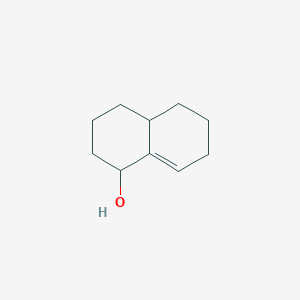
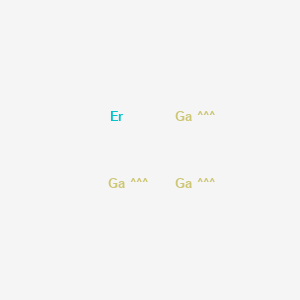
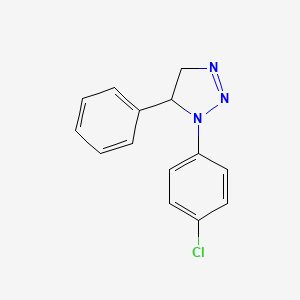
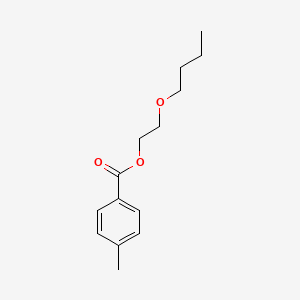
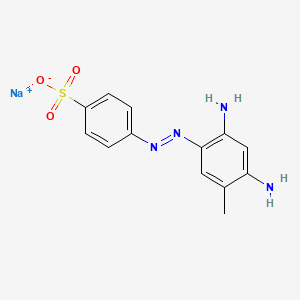
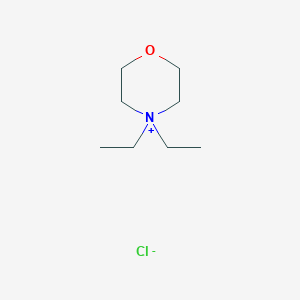
![1,2-Dichloro-4-[1-(4-chlorophenyl)-2-nitrobutyl]benzene](/img/structure/B14729689.png)
